

Dasatinib Carbaldehyde and its Interaction with ABL Kinase: A Technical Overview

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Compound of Interest

Compound Name: *Dasatinib carbaldehyde*

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Introduction

Dasatinib is a potent, orally active, small-molecule inhibitor of multiple tyrosine kinases, most notably the BCR-ABL kinase, which is a key driver in chronic myeloid leukemia (CML), and the Src family of kinases.^{[1][2][3]} Its derivative, **Dasatinib carbaldehyde**, has gained prominence as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs).^{[4][5][6][7]} In this application, **Dasatinib carbaldehyde** serves as the binding moiety that specifically targets the ABL kinase, tethering it to an E3 ubiquitin ligase to induce its degradation.^{[4][5]} While direct quantitative data on the binding affinity of **Dasatinib carbaldehyde** to ABL kinase is not extensively available in the public domain, the well-documented high affinity of its parent compound, Dasatinib, provides a strong basis for its efficacy in this role. This technical guide will delve into the binding characteristics of Dasatinib with the ABL kinase, present relevant experimental protocols for assessing such interactions, and illustrate the associated signaling pathways.

Quantitative Analysis of Dasatinib Binding to ABL Kinase

The inhibitory potency of Dasatinib against ABL kinase has been extensively characterized. The following table summarizes key quantitative metrics from various studies, providing a comparative overview of its binding affinity.

Parameter	Value	Kinase Target	Cell Line/System	Reference
IC50	<1.0 nM	Bcr-Abl	K562 cells	[2]
IC50	0.6 nM	Abl	Not specified	[1]
IC50	3.0 nM	Bcr-Abl	Not specified	[3]
IC50	14 nM	Abl	In vitro kinase assay	[8]
IC50	<0.45 nM	Abl	Not specified	[9]
Ki	30 pM	Bcr-Abl	Not specified	[2]

IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Ki: The inhibition constant, indicating the intrinsic binding affinity of the inhibitor to the kinase.

Experimental Protocols for Determining ABL Kinase Inhibition

The determination of a compound's binding affinity to ABL kinase typically involves in vitro kinase assays and cell-based assays. Below are generalized protocols based on established methodologies.[\[8\]](#)[\[10\]](#)

In Vitro ABL Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ABL kinase.

Materials:

- Recombinant full-length c-ABL kinase
- Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

- ATP (Adenosine triphosphate)
- Specific ABL substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)
- Test inhibitor (e.g., Dasatinib) at various concentrations
- Detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter molecule)
- Microplate reader

Procedure:

- Prepare serial dilutions of the test inhibitor in the kinase buffer.
- In a microplate, add the ABL kinase, the substrate peptide, and the test inhibitor at different concentrations.
- Initiate the kinase reaction by adding a predetermined concentration of ATP.
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Stop the reaction by adding a solution containing EDTA.
- Add the detection reagent that specifically binds to the phosphorylated substrate.
- Measure the signal using a microplate reader. The signal intensity is inversely proportional to the kinase inhibition.
- Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based BCR-ABL Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cells that are dependent on BCR-ABL activity, such as the K562 cell line.[\[2\]](#)[\[11\]](#)

Materials:

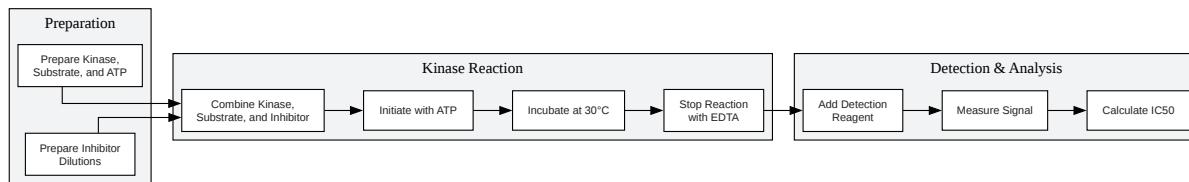
- K562 human chronic myelogenous leukemia cells
- Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)
- Test inhibitor (e.g., Dasatinib) at various concentrations
- Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
- Incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Seed K562 cells into a 96-well microplate at a specific density.
- Allow the cells to attach and grow for 24 hours.
- Add serial dilutions of the test inhibitor to the wells.
- Incubate the cells with the inhibitor for a defined period (e.g., 72 hours).
- Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.
- Measure the absorbance or luminescence using a microplate reader. The signal is proportional to the number of viable cells.
- Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to untreated control cells.
- Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

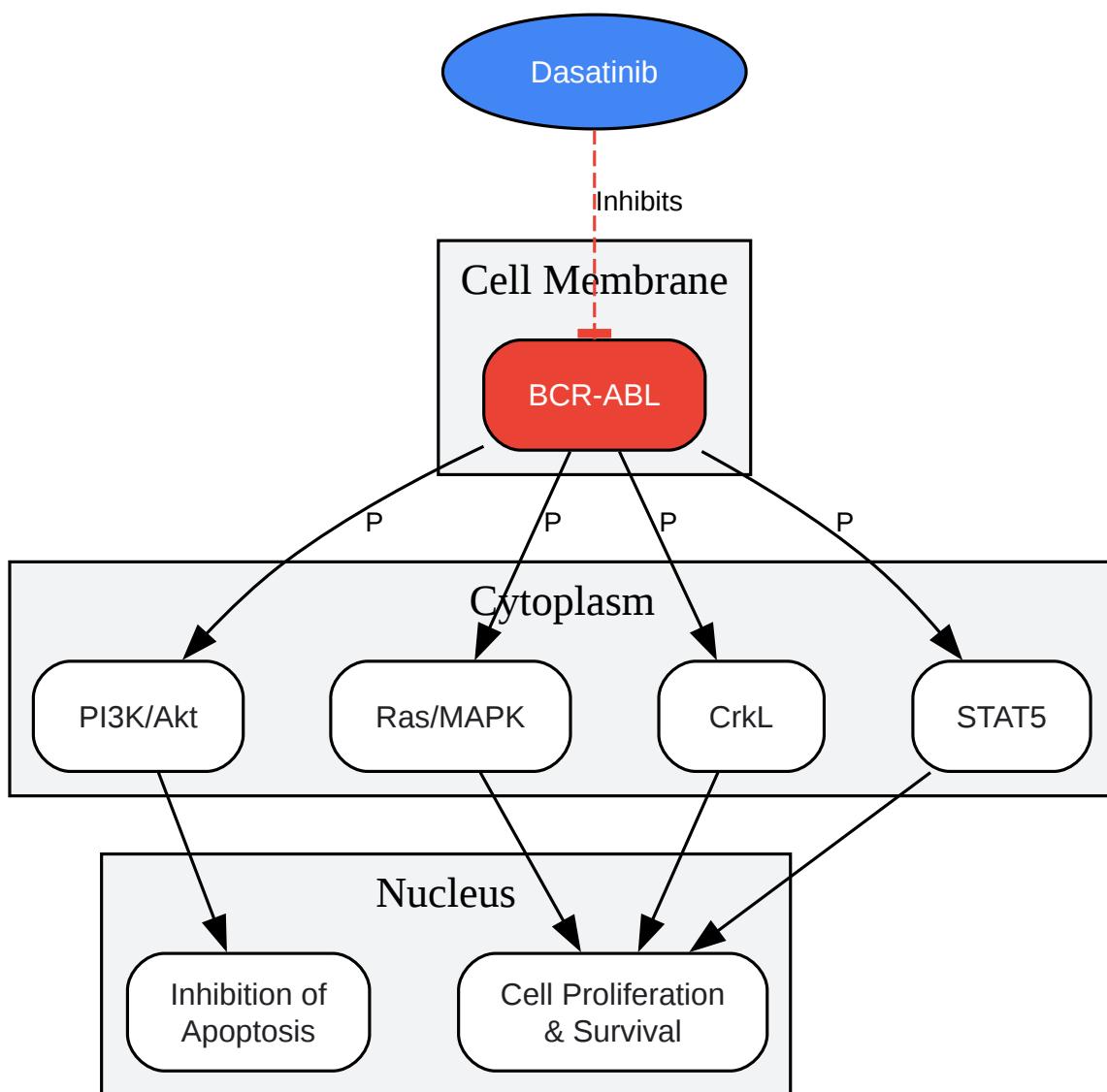
Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological context of ABL kinase inhibition, the following diagrams are provided.



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Caption: Workflow for an in vitro ABL kinase inhibition assay.



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